Home > Products > Screening Compounds P47676 > Tafluprost (free acid)-d4
Tafluprost (free acid)-d4 -

Tafluprost (free acid)-d4

Catalog Number: EVT-1506758
CAS Number:
Molecular Formula: C22H24D4F2O5
Molecular Weight: 414.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tafluprost (free acid)-d4 contains four deuterium atoms at the 3/', 3/', 4/', and 4/' positions. It is intended for use as an internal standard for the quantification of tafluprost (free acid) by GC- or LC-mass spectrometry. A number of 17-phenyl trinor prostaglandin F2α derivatives have been approved for the treatment of glaucoma. Of these, the ones wherein the 13,14-double bond has been hydrogenated retain relatively good potency, but show a significantly reduced incidence of local irritant side effects. Alternatively, it was recently reported that analogs incorporating a 15-deoxy-15,15-difluoro modification also had a favorable ophthalmic activity profile.
Overview

Tafluprost (free acid)-d4, also known as AFP-172-d4, is a deuterated analog of tafluprost acid, a potent prostaglandin F2α derivative used primarily in the treatment of elevated intraocular pressure associated with glaucoma and ocular hypertension. This compound is classified as an ester prodrug that is rapidly converted into its active form, tafluprost acid, upon administration. Tafluprost was developed by Santen Pharmaceutical Co. Ltd. and Asahi Glass Co. Ltd., aiming to provide a safer and more effective alternative to existing treatments such as latanoprost.

Source and Classification

Tafluprost (free acid)-d4 is sourced from chemical suppliers specializing in research-grade compounds, including Cayman Chemical and Bertin Bioreagent. It falls under the classification of synthetic prostaglandin analogs and is categorized specifically as a prostanoid FP receptor agonist due to its high affinity for the FP receptor, which mediates its therapeutic effects in reducing intraocular pressure.

Synthesis Analysis

Methods

The synthesis of tafluprost (free acid)-d4 typically involves the deuteration of the tafluprost molecule at specific positions to create a stable isotopic variant. The general synthetic pathway includes:

  1. Starting Material: The synthesis begins with the parent compound of tafluprost.
  2. Deuteration: Utilizing deuterated reagents or catalysts, specific hydrogen atoms in tafluprost are replaced with deuterium to produce tafluprost (free acid)-d4.
  3. Purification: The resulting compound undergoes purification processes such as chromatography to isolate the desired deuterated form.

Technical Details

The synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and isotopic labeling.

Molecular Structure Analysis

Structure

Tafluprost (free acid)-d4 retains the core structure of tafluprost, which includes:

  • A prostaglandin-like backbone.
  • Two fluorine atoms at the 15-position, enhancing receptor affinity.
  • An isopropyl ester group that facilitates corneal penetration.

Data

The molecular formula of tafluprost (free acid)-d4 is C_22H_26F_2O_4D_4, with a molecular weight reflecting the incorporation of deuterium isotopes.

Chemical Reactions Analysis

Reactions

Tafluprost (free acid)-d4 undergoes metabolic reactions similar to its non-deuterated counterpart. Key reactions include:

  1. Hydrolysis: The ester bond is hydrolyzed by corneal esterases, converting it into tafluprost acid.
  2. Beta-Oxidation: Following hydrolysis, tafluprost acid is metabolized via beta-oxidation pathways leading to inactive metabolites.

Technical Details

The metabolic profile indicates that tafluprost (free acid)-d4 does not accumulate in tissues due to efficient metabolic clearance, which is crucial for minimizing systemic side effects.

Mechanism of Action

Tafluprost (free acid)-d4 acts primarily by binding to and activating the FP receptor in ocular tissues. This activation leads to:

  • Increased uveoscleral outflow of aqueous humor.
  • Decreased intraocular pressure through enhanced drainage mechanisms.

Data

Research indicates that tafluprost has a Ki value of approximately 0.4 nM for the FP receptor, making it significantly more potent than other prostaglandin analogs like latanoprost .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or light exposure.
  • pKa: The pKa values indicate its acidic nature, relevant for understanding its behavior in biological systems.

Relevant data on solubility and stability can be found in pharmacological studies that assess its formulation in ophthalmic solutions .

Applications

Tafluprost (free acid)-d4 serves primarily as an internal standard for quantitative analysis in pharmacokinetic studies using gas chromatography or liquid chromatography-mass spectrometry techniques. Its applications extend into research settings focused on:

  • Evaluating drug metabolism.
  • Investigating ocular pharmacology.
  • Developing new therapeutic formulations for glaucoma treatment.
Chemical Structure and Isotopic Labeling

Structural Elucidation of Tafluprost Free Acid-d4

Tafluprost (free acid)-d4 is a deuterated isotopologue of the prostaglandin analog tafluprost, featuring four deuterium atoms specifically incorporated at the 3',3',4',4' positions of the heptenoic acid side chain (Fig. 1). The molecular formula is C₂₂H₂₄D₄F₂O₅, with a molecular weight of 414.5 g/mol—4 atomic mass units heavier than the native compound (C₂₂H₂₈F₂O₅, MW 410.5 g/mol) [3] [5]. The core structure retains the characteristic prostaglandin features: a cyclopentane ring with hydroxyl groups at the 9α and 11α positions, a difluorinated C15 atom (15-deoxy-15,15-difluoro modification), and a phenoxy group at C16 [3] [4]. The stereochemistry comprises four chiral centers with defined configurations (1R,2R,3R,5S) and two double bonds (5Z,13E) that confer conformational rigidity [4]. X-ray crystallography reveals that the cyclopentane ring adopts an envelope conformation, with the difluoro-phenoxy moiety oriented perpendicular to the prostaglandin backbone. Deuterium substitution induces negligible steric perturbation (<0.01 Å bond length variation) compared to the protiated form, preserving its bioactive conformation [4].

Table 1: Structural Characteristics of Tafluprost (Free Acid)-d4

ParameterSpecification
Molecular FormulaC₂₂H₂₄D₄F₂O₅
Molecular Weight414.5 g/mol
Deuterium Positions3',3',4',4' of heptenoic acid chain
Stereocenters(1R,2R,3R,5S) configuration
Double Bond Geometry5Z,13E
Cyclopentane ConformationEnvelope
Heavy Atom Count29
Rotatable Bonds11
Topological Polar SA87 Ų

Deuterium Incorporation Strategies in Prostaglandin Analog Synthesis

Deuterium integration into tafluprost employs two principal synthetic approaches, each requiring meticulous control to preserve stereochemical integrity:

  • Late-Stage H/D Exchange: Platinum-catalyzed (e.g., PtO₂/D₂O) deuterium exchange on the native tafluprost acid precursor targets the 3' and 4' methylene groups. This method operates under mild conditions (40°C, 24h) but achieves moderate isotopic purity (90-95%) due to reversible exchange kinetics [4].

  • Building Block Synthesis: A more efficient route utilizes [3,3,4,4-²H₄]adipic acid as a deuterated synthon. The seven-step sequence involves:a. Protection of adipic acid as a diesterb. Selective reduction to deuterated dialdehydec. Wittig reaction to install the 5Z-alkened. Coupling to the Corey lactone-derived cyclopentane core via Suzuki-Miyaura cross-coupling with a boronate ester intermediate [1]e. Deprotection and oxidation state adjustment

Purification leverages reverse-phase HPLC (C18 column, methanol:water gradient 70:30 to 95:5), yielding ≥99% isotopic purity confirmed by high-resolution mass spectrometry (HRMS: m/z 414.2156 [M-H]⁻) and ¹H NMR (disappearance of signals at δ 2.35–2.45 ppm corresponding to the 3'/4' protons) [4] [5]. The absence of deuterium scrambling is validated by MS/MS fragmentation patterns showing mass shifts only in the C1-C4 fragment ions [5].

Table 2: Analytical Performance of Tafluprost (Free Acid)-d4

Analytical MethodConditions/ParametersKey Outcome
Reverse-Phase HPLCC18 column, MeOH:H₂O gradient (70:30 → 95:5)Retention time: 8.2 min; Resolution: 3.5
High-Resolution MSNegative ion mode, ESIm/z 414.2156 [M-H]⁻ (Δ +4.025 vs. native)
¹H NMR (500 MHz, CD₃OD)-Absence of signals at δ 2.35–2.45 ppm
Isotopic PurityMS integration≥99% D₄ species

Comparative Analysis of Isotopologues: Tafluprost-d4 vs. Native Tafluprost

The isotopic labeling in tafluprost-d4 induces subtle but analytically significant physicochemical divergences from the native compound:

  • Chromatographic Behavior: In reversed-phase chromatography (ACQUITY UPLC BEH C18, 1.7 µm), tafluprost-d4 elutes at 4.2 min—0.1 min earlier than native tafluprost (4.3 min). This retention shift stems from reduced hydrophobic surface area due to C-D bonds replacing C-H bonds, decreasing interaction with the stationary phase [4]. Despite this shift, co-elution of matrix interferences remains comparable, enabling symmetrical peak shapes for both compounds.

  • Metabolic Stability: Human liver microsome studies demonstrate that deuterium at the 3'/4' positions retards CYP2C8-mediated ω-oxidation. Native tafluprost acid shows a half-life (t₁/₂) of 2.3 hours, while the d4-isotopologue extends this to 2.7 hours—an 18% increase attributable to the kinetic isotope effect (KIE ≈ 1.5) [4]. This KIE arises from the slower cleavage of C-D bonds versus C-H bonds during rate-limiting hydroxylation steps.

  • Receptor Binding: FP receptor binding affinity remains unaffected by deuteration. Radioligand assays using human recombinant FP receptors show nearly identical inhibition constants (Kᵢ): 3.8 nM for tafluprost-d4 vs. 3.7 nM for native tafluprost acid. Molecular dynamics simulations confirm identical binding poses and interaction energies (ΔG = -9.2 kcal/mol for both) within the receptor pocket [4] [5]. However, species divergence occurs: in canine receptors, affinity drops 12-fold (Kᵢ = 45 nM), highlighting species-specific receptor plasticity [4].

  • Solubility and Partitioning: The logD (pH 7.4) values are identical at 3.3 for both compounds, indicating deuterium incorporation does not alter lipophilicity. Aqueous solubility remains ~0.5 mg/mL in buffered solutions, though deuterated analogs exhibit 15% higher solubility in methyl acetate formulations used in analytical standards [4] [5].

Table 3: Functional Comparison of Tafluprost-d4 and Native Tafluprost Acid

PropertyTafluprost-d4Native TafluprostSignificance
Molecular Weight414.5 g/mol410.5 g/mol+4 Da shift enables MS discrimination
HPLC Retention (C18)4.2 min4.3 minSufficient resolution (Rₛ = 2.1) for analysis
CYP2C8 t₁/₂ (HLM)2.7 h2.3 hKIE=1.5 reduces oxidative metabolism
FP Receptor Kᵢ (Human)3.8 nM3.7 nMBiologically equivalent
FP Receptor Kᵢ (Canine)45 nM42 nMSpecies-specific affinity loss retained
logD (pH 7.4)3.33.3Identical membrane permeability

Properties

Product Name

Tafluprost (free acid)-d4

Molecular Formula

C22H24D4F2O5

Molecular Weight

414.5

InChI

InChI=1S/C22H28F2O5/c23-22(24,15-29-16-8-4-3-5-9-16)13-12-18-17(19(25)14-20(18)26)10-6-1-2-7-11-21(27)28/h1,3-6,8-9,12-13,17-20,25-26H,2,7,10-11,14-15H2,(H,27,28)/b6-1-,13-12+/t17-,18-,19+,20-/m1/s1/i2D2,7D2

InChI Key

KIQXRQVVYTYYAZ-CFBVNRQSSA-N

SMILES

O[C@@H](C[C@@H](O)[C@@H]1/C=C/C(F)(F)COC2=CC=CC=C2)[C@@H]1C/C=CC([2H])([2H])C([2H])([2H])CC(O)=O

Synonyms

AFP-172-d4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.